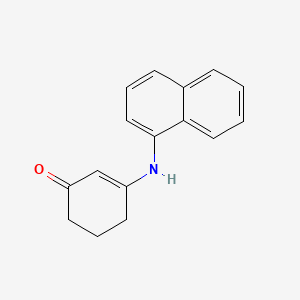

3-(1-Naphthylamino)cyclohex-2-en-1-one

Description

Contextualization within Enaminone Research and Development

Enaminones are a class of organic compounds characterized by the presence of a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This structural feature imparts a unique reactivity to these molecules, making them valuable intermediates in organic synthesis. They can act as versatile building blocks for the synthesis of a wide array of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry and materials science.

The study of 3-(1-Naphthylamino)cyclohex-2-en-1-one is situated within this broader context of enaminone chemistry. Researchers are drawn to such compounds to explore how the electronic and steric properties of the substituents on the enaminone core influence their reactivity and potential applications. The investigation of this particular enaminone contributes to the fundamental understanding of reaction mechanisms, spectroscopic properties, and the potential for creating novel molecular architectures.

Significance of Naphthalene (B1677914) and Cyclohexenone Moieties in Organic Synthesis Research

The structure of this compound incorporates two key chemical fragments: a naphthalene ring system and a cyclohexenone core. Both of these moieties are independently significant in the field of organic synthesis.

Naphthalene , a polycyclic aromatic hydrocarbon, serves as a crucial starting material for the synthesis of a variety of organic compounds. Its derivatives are utilized in the production of dyes, pigments, and have been investigated for their potential pharmacological activities. The incorporation of a naphthalene unit into a molecule can significantly influence its electronic properties, lipophilicity, and potential for pi-stacking interactions, which can be critical for biological activity or the properties of materials.

The Cyclohexenone ring is a versatile building block in organic synthesis. As an α,β-unsaturated ketone, it can participate in a wide range of reactions, including Michael additions, Diels-Alder reactions, and various annulation strategies. This reactivity allows for the construction of complex polycyclic and stereochemically rich molecules, which are often found in natural products and pharmaceutically active compounds. The combination of the enamine functionality with the cyclohexenone core in this compound creates a multifunctional platform for further chemical transformations.

Overview of Academic Research Trajectories for the Chemical Compound

Academic research on this compound and its close derivatives has generally followed several key trajectories:

Synthesis and Characterization: A primary focus of research has been the development of efficient synthetic methods for this class of enaminones. This typically involves the condensation reaction between a β-dicarbonyl compound (in this case, 1,3-cyclohexanedione (B196179) or a derivative) and an amine (1-naphthylamine). Characterization of the resulting products is then carried out using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as well as X-ray crystallography to determine the precise three-dimensional structure.

Reactivity and Mechanistic Studies: Researchers have explored the reactivity of the enaminone system in this compound towards various electrophiles and nucleophiles. These studies aim to understand the regioselectivity and stereoselectivity of reactions at the different reactive sites within the molecule, providing insights into the underlying reaction mechanisms.

Exploration of Biological Activities: A significant driver for the synthesis and study of new organic molecules is the potential for discovering novel biological activities. Derivatives of 3-aminocyclohex-2-en-1-ones have been investigated for a range of pharmacological properties, including their potential as antagonists for certain chemokine receptors. mdpi.com While specific data for the title compound is limited, the broader class of compounds is an area of active investigation. Research on related naphthyl-containing heterocyclic compounds has also shown promise in the development of antimicrobial and antioxidant agents. nih.govunibo.it

Interactive Data Table of Related Crystal Structures

To provide a clearer understanding of the structural aspects of this class of compounds, the following table summarizes crystallographic data for a closely related derivative, 5,5-dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-enone.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (˚) | Volume (ų) |

| 5,5-dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-enone | Monoclinic | P121/c1 | 12.9788 | 11.6772 | 10.6376 | 112.600 | 1488.4 |

Data sourced from a study on a closely related derivative.

Structure

3D Structure

Properties

IUPAC Name |

3-(naphthalen-1-ylamino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c18-14-8-4-7-13(11-14)17-16-10-3-6-12-5-1-2-9-15(12)16/h1-3,5-6,9-11,17H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEDTQBQKAUASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1 Naphthylamino Cyclohex 2 En 1 One

Regiospecific and Stereoselective Synthesis Approaches

The synthesis of 3-(1-naphthylamino)cyclohex-2-en-1-one from unsymmetrical 1,3-dicarbonyl compounds and 1-naphthylamine (B1663977) presents a challenge in achieving high regioselectivity. The reaction can potentially yield two different constitutional isomers. To address this, methodologies are designed to control the regiochemical outcome of the condensation reaction.

One common strategy involves the use of a pre-functionalized cyclohexane-1,3-dione. For instance, employing a dione (B5365651) with a leaving group at a specific position can direct the nucleophilic attack of the 1-naphthylamine to the desired carbonyl carbon, thus ensuring the formation of the correct regioisomer. While stereoselectivity is not a factor in the synthesis of the planar enaminone core itself, it becomes crucial when chiral centers are present on the cyclohexenone ring or the naphthylamine moiety. In such cases, asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, would be necessary to control the stereochemical outcome.

Catalytic Strategies in the Formation of the Enaminone Core

Various catalytic systems have been explored to facilitate the synthesis of the enaminone core of this compound. The primary goal of employing catalysts is to enhance the reaction rate, improve the yield, and often, to enable the reaction to proceed under milder conditions.

Acid Catalysis: Brønsted acids, such as p-toluenesulfonic acid, and Lewis acids, like zinc chloride, are commonly used to catalyze the condensation reaction between cyclohexane-1,3-dione and 1-naphthylamine. The acid protonates one of the carbonyl groups of the dione, increasing its electrophilicity and facilitating the nucleophilic attack by the amino group of 1-naphthylamine.

Metal Catalysis: Transition metal catalysts, including copper, palladium, and rhodium complexes, have also been investigated for their ability to promote C-N bond formation. These catalysts can operate through various mechanisms, such as reductive amination or cross-coupling reactions, offering alternative pathways to the desired enaminone. For example, a palladium-catalyzed cross-coupling of a halogenated cyclohexenone with 1-naphthylamine could provide a highly regioselective route to the target compound.

The choice of catalyst can significantly influence the reaction's efficiency and selectivity. The following table summarizes some catalytic systems that could be applied to the synthesis of this compound based on analogous reactions.

| Catalyst Type | Example Catalyst | Potential Advantages |

| Brønsted Acid | p-Toluenesulfonic acid | Readily available, inexpensive |

| Lewis Acid | Zinc chloride | Can enhance regioselectivity |

| Transition Metal | Copper(I) iodide | Mild reaction conditions |

| Transition Metal | Palladium(II) acetate | High yields, good functional group tolerance |

Green Chemistry Principles in Synthetic Route Design for the Compound

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of this compound, several green approaches can be considered to minimize the environmental impact.

Solvent-Free Reactions: One of the most effective green strategies is to conduct the reaction under solvent-free conditions. This can be achieved by heating a mixture of the solid reactants or by using microwave irradiation to promote the reaction. This approach eliminates the need for potentially hazardous organic solvents, reduces waste, and can lead to shorter reaction times.

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents such as water, ethanol, or ionic liquids is preferred over traditional volatile organic compounds. Water, in particular, is an attractive solvent due to its low cost, non-toxicity, and non-flammability.

Optimization of Reaction Parameters and Yield Enhancement in Academic Synthesis

The optimization of reaction parameters is a critical step in maximizing the yield and purity of this compound. Key parameters that are typically investigated include temperature, reaction time, stoichiometry of reactants, and the choice of catalyst and solvent.

A systematic study of these parameters allows for the identification of the optimal conditions for the synthesis. For example, a Design of Experiments (DoE) approach can be employed to efficiently screen a wide range of reaction conditions and identify the factors that have the most significant impact on the yield.

The following table presents a hypothetical optimization study for the synthesis of this compound, illustrating the effect of different parameters on the product yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 110 | 12 | 45 |

| 2 | p-TSA | Toluene | 110 | 6 | 75 |

| 3 | CuI | DMF | 100 | 8 | 82 |

| 4 | None | None (Microwave) | 120 | 0.5 | 88 |

| 5 | p-TSA | Ethanol | 78 | 8 | 65 |

Comparative Analysis of Synthetic Pathways for this compound

Several synthetic pathways can be envisaged for the preparation of this compound. A comparative analysis of these routes is essential for selecting the most suitable method based on factors such as yield, cost, simplicity, and environmental impact.

Pathway 1: Direct Condensation: This is the most straightforward approach, involving the direct reaction of cyclohexane-1,3-dione with 1-naphthylamine, typically under acidic or thermal conditions. While simple, this method may suffer from low regioselectivity if an unsymmetrical dione is used.

Pathway 2: Catalytic Amination: This pathway utilizes a transition metal catalyst to facilitate the C-N bond formation. This approach can offer higher yields and milder reaction conditions compared to the direct condensation method.

Pathway 3: Multi-component Reactions: A one-pot, multi-component reaction involving, for example, a cyclohexenone precursor, 1-naphthylamine, and another reactant could provide a more convergent and atom-economical route to the target compound.

A comparative analysis of these pathways is summarized in the table below:

| Pathway | Starting Materials | Key Features | Advantages | Disadvantages |

| Direct Condensation | Cyclohexane-1,3-dione, 1-Naphthylamine | Simple, one-step reaction | Simplicity, low cost | Potential for low regioselectivity, harsh conditions |

| Catalytic Amination | Halogenated cyclohexenone, 1-Naphthylamine | Use of a transition metal catalyst | High yields, mild conditions, high regioselectivity | Cost of catalyst, potential for metal contamination |

| Multi-component Reaction | Varies | One-pot synthesis | High atom economy, convergent | May require extensive optimization |

Mechanistic Investigations of 3 1 Naphthylamino Cyclohex 2 En 1 One Chemical Reactions

Electron Transfer and Nucleophilic/Electrophilic Pathways

The enaminone structure of 3-(1-Naphthylamino)cyclohex-2-en-1-one inherently possesses both nucleophilic and electrophilic centers, allowing it to participate in a diverse range of reactions. The nitrogen atom and the α-carbon of the enamine moiety are nucleophilic, while the carbonyl carbon and the β-carbon are electrophilic.

Computational studies on related N-aryl enaminones have explored various reaction pathways. For instance, in the copper-catalyzed cyclization of N-aryl enaminones to form indoles, a key mechanistic step involves the deprotonation of the enaminone to form a carbanion, which then acts as a nucleophile. royalsocietypublishing.org This carbanion attacks the aryl ring, leading to the formation of a new carbon-carbon bond and subsequent cyclization. royalsocietypublishing.org The study also investigated alternative pathways, such as those involving a single-electron transfer from the catalyst to the substrate, but these were found to be less favorable both kinetically and thermodynamically. royalsocietypublishing.org

The dual reactivity of enaminones allows them to react with both electrophiles and nucleophiles. researchgate.net Functionalized enaminones can react with various electrophiles, including alkylating agents and carbonyl compounds. researchgate.net Furthermore, they can undergo redox-active transformations, such as oxidative coupling, to construct new C-N bonds. researchgate.net

Reaction Kinetics and Thermodynamic Profiles of Key Transformations

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in publicly available literature, computational studies on analogous systems provide valuable insights. In the density-functional theory (DFT) study of the copper-catalyzed cyclization of N-aryl-enaminones, the rate-determining step was identified as the C-C bond-forming reaction where the carbanion attacks the aryl moiety. royalsocietypublishing.org

The thermodynamic profile of this transformation indicated that the formation of the indole (B1671886) product is a favorable process. The study also revealed that the re-protonation of the substrate's nitrogen atom before the cyclization step significantly lowers the activation barrier for the C-C bond formation, making this pathway more kinetically favorable. royalsocietypublishing.org Alternative mechanistic possibilities, such as ring cyclization without prior deprotonation at the alpha-carbon, were found to be thermodynamically and kinetically inaccessible. royalsocietypublishing.org

Solvent Effects and Catalysis in Reaction Mechanisms

Solvents and catalysts play a pivotal role in directing the outcome and efficiency of reactions involving enaminones. The choice of solvent can influence reaction pathways, and in some cases, solvent-free conditions have been shown to be effective for the synthesis of β-enaminone derivatives, offering advantages such as operational simplicity and high yields. ajgreenchem.com For certain reactions, water has been utilized as a solvent, highlighting the potential for developing greener synthetic methods. The hydrogen bonding capability of water can play a role in reaction selectivity. researchgate.net

Catalysts are frequently employed to facilitate transformations of enaminones. For example, a Cu+-phenanthroline complex has been computationally studied as a catalyst for the cyclization of N-aryl-enaminones. royalsocietypublishing.org The catalyst was found to bind to the deprotonated substrate, which dramatically increases the acidity of the carbon adjacent to the ketone. royalsocietypublishing.org This facilitates the formation of the nucleophilic carbanion that initiates the cyclization. royalsocietypublishing.org The study also explored the influence of counterions like Li+ and K+ on the regioselectivity of the reaction. royalsocietypublishing.org

Tautomerism and Isomerization Pathways of the Enaminone System

Enaminones, including this compound, can exist in different tautomeric forms. The most common is the keto-enamine tautomer, but imine-enol tautomers are also possible. The equilibrium between these forms can be influenced by factors such as the solvent and the electronic nature of the substituents.

In the related cyclohex-2-en-1-one system, tautomerism between the α,β-unsaturated ketone and the β,γ-unsaturated ketone can occur. stackexchange.com This process is typically mediated by a base, which abstracts a proton from the α-position to form a carbanion with multiple resonance structures. stackexchange.com Subsequent protonation can lead to the formation of the more stable conjugated isomer. stackexchange.com A similar tautomeric equilibrium can be envisioned for this compound, which could influence its reactivity in different chemical environments.

Intermediate Identification and Characterization in Mechanistic Studies

In the computational study of the copper-catalyzed indole synthesis from N-aryl enaminones, several key intermediates were proposed and their structures and energies were calculated. These included the deprotonated enaminone-catalyst complex and the intermediate formed after the nucleophilic attack of the carbanion on the aryl ring. royalsocietypublishing.org The stability of these intermediates was assessed to determine the most likely reaction pathway.

The following table summarizes the key mechanistic aspects discussed:

| Mechanistic Aspect | Description | Key Findings from Related Systems |

| Reaction Pathways | Involve both nucleophilic and electrophilic behavior. | Predominantly nucleophilic attack from a carbanion intermediate in catalyzed cyclizations. Single-electron transfer pathways are less favorable. royalsocietypublishing.org |

| Kinetics | The rate of reaction is often determined by a key bond-forming step. | The C-C bond formation during cyclization is the rate-determining step. royalsocietypublishing.org |

| Thermodynamics | The overall energy changes that determine the feasibility of a reaction. | Cyclization to form indole is a thermodynamically favorable process. royalsocietypublishing.org |

| Catalysis | The use of catalysts to enhance reaction rates and selectivity. | Cu+ catalysts can increase the acidity of the α-carbon, facilitating carbanion formation. royalsocietypublishing.org |

| Tautomerism | The existence of interconverting isomers. | Equilibrium between keto-enamine and imine-enol forms is possible and can be influenced by the reaction conditions. stackexchange.com |

Comprehensive Structural Elucidation and Conformational Analysis of 3 1 Naphthylamino Cyclohex 2 En 1 One

Advanced X-ray Crystallographic Studies and Solid-State Conformations

While specific crystallographic data for 3-(1-Naphthylamino)cyclohex-2-en-1-one is not widely published, valuable insights into its solid-state conformation can be drawn from the closely related derivative, 5,5-dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-enone. researchgate.net X-ray diffraction studies on this analog reveal a monoclinic crystal system, providing a foundational model for the likely solid-state arrangement of the title compound.

The core enaminone structure is characterized by a resonant ketone-enamine system. In the dimethyl derivative, the C=O and C=C bond lengths are approximately 1.248 Å and 1.366 Å, respectively, indicating significant electronic delocalization. researchgate.net A key feature in the solid state is the formation of a strong intramolecular hydrogen bond between the amine proton (N-H) and the carbonyl oxygen (C=O). This interaction results in a nearly planar six-membered ring motif which significantly stabilizes the molecule's conformation.

The cyclohexene (B86901) ring in such structures typically adopts a conformation that minimizes steric strain. In the case of the 5,5-dimethyl analog, the ring conformation is influenced by the planar enaminone fragment. researchgate.net For this compound, a similar half-chair or sofa conformation of the cyclohexene ring is anticipated. The orientation of the bulky naphthyl group relative to the cyclohexenone ring is a critical conformational parameter. Due to steric hindrance, a significant dihedral angle between the plane of the naphthalene (B1677914) ring and the enaminone system is expected. In a similar structure, (Z)-4-(2-Naphthylamino)pent-3-en-2-one, the dihedral angle between the enamine–ketone fragment and the naphthalene ring is approximately 39.78°. nih.gov A comparable twist would be expected for this compound to accommodate the steric demands of the naphthyl group.

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value/System | Reference Compound |

| Crystal System | Monoclinic | 5,5-dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-enone researchgate.net |

| Key Bond Length (C=O) | ~1.25 Å | 5,5-dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-enone researchgate.net |

| Key Bond Length (C=C) | ~1.37 Å | 5,5-dimethyl-3-(naphthalen-1-ylamino)cyclohex-2-enone researchgate.net |

| Key Feature | Intramolecular N-H···O | (Z)-4-(2-Naphthylamino)pent-3-en-2-one nih.gov |

| Cyclohexene Conformation | Half-Chair/Sofa | General for substituted cyclohexenones researchgate.net |

| Naphthyl Dihedral Angle | ~40-70° | (Z)-4-(2-Naphthylamino)pent-3-en-2-one nih.govnih.gov |

Solution-State Conformation Analysis via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide detailed information about its electronic and conformational properties.

In the ¹H NMR spectrum, the amine proton (N-H) is expected to appear as a broad singlet at a significantly downfield chemical shift, likely in the range of 10-12 ppm, due to the strong intramolecular hydrogen bonding with the carbonyl oxygen. The vinyl proton on the cyclohexene ring would resonate in the olefinic region, typically around 5.0-6.0 ppm. The protons of the cyclohexene ring's methylene (B1212753) groups would appear as multiplets in the aliphatic region (approximately 1.5-3.0 ppm). The aromatic protons of the naphthyl group would produce a complex series of signals in the aromatic region, generally between 7.0 and 8.5 ppm.

The ¹³C NMR spectrum would further confirm the structure. The carbonyl carbon is expected to have a chemical shift in the range of 190-200 ppm. The two sp² carbons of the enaminone system would resonate at approximately 100 ppm (for the carbon adjacent to the amine) and 160-170 ppm (for the carbon bearing the amino group). The carbons of the naphthyl ring would show a series of signals in the 110-140 ppm range, while the sp³ carbons of the cyclohexene ring would appear in the upfield region of the spectrum. Analysis of related compounds like 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone supports these predicted chemical shift ranges. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-H | 10.0 - 12.0 (broad s) | - |

| C=O | - | 190 - 200 |

| C-NH | - | 160 - 170 |

| C=CH | 5.0 - 6.0 (s) | ~100 |

| CH₂ (cyclohexene) | 1.5 - 3.0 (m) | 20 - 40 |

| Naphthyl-H | 7.0 - 8.5 (m) | 110 - 140 |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, the key vibrational modes are associated with the enaminone system.

The IR spectrum is expected to show a characteristic N-H stretching vibration, which would be broadened and shifted to a lower frequency (around 3200-3400 cm⁻¹) due to the intramolecular hydrogen bonding. The C=O stretching vibration is also significantly affected by conjugation and hydrogen bonding, appearing at a lower wavenumber than a typical cyclohexanone, likely in the range of 1630-1660 cm⁻¹. The C=C stretching vibration of the enamine system is expected to be observed around 1550-1600 cm⁻¹. Vibrations associated with the aromatic naphthyl ring would appear as a series of sharp bands in the 1400-1600 cm⁻¹ region and in the fingerprint region.

Raman spectroscopy would complement the IR data, particularly for the non-polar C=C bond, which should give a strong signal. The symmetric vibrations of the aromatic system are also typically strong in the Raman spectrum.

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group/Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H Stretch (H-bonded) | 3200 - 3400 (broad) | Weak |

| C=O Stretch (conjugated) | 1630 - 1660 | Medium |

| C=C Stretch (enamine) | 1550 - 1600 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

Mass Spectrometry for Fragmentational Pathways and Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular formula (C₁₆H₁₅NO).

Electron ionization (EI) would likely lead to several characteristic fragmentation pathways. A primary fragmentation could be the loss of the naphthylamino group or the naphthyl group itself. The McLafferty rearrangement is a common fragmentation pathway for ketones, but its prominence would depend on the stability of the resulting radical cation. Fragmentation of the cyclohexenone ring could lead to the loss of small neutral molecules like CO, C₂H₄, or ketene (B1206846) (CH₂CO). High-resolution mass spectrometry (HRMS) would be crucial for confirming the elemental composition of the parent ion and its major fragments, thereby providing unambiguous structural confirmation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion Description | Predicted m/z (for C₁₆H₁₅NO) |

| Molecular Ion [M]⁺ | 237 |

| Loss of H ([M-H]⁺) | 236 |

| Loss of CO ([M-CO]⁺) | 209 |

| Naphthyl cation [C₁₀H₇]⁺ | 127 |

| Naphthylamino radical cation [C₁₀H₇NH]⁺˙ | 142 |

Advanced Spectroscopic Characterization Techniques in Research on 3 1 Naphthylamino Cyclohex 2 En 1 One

High-Resolution NMR Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is the cornerstone for the structural elucidation of 3-(1-Naphthylamino)cyclohex-2-en-1-one. The spectra provide unambiguous evidence for the compound's enaminone tautomeric form and the connectivity of the naphthyl and cyclohexenone rings.

In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons are diagnostic. The vinyl proton on the cyclohexenone ring typically appears as a singlet in the olefinic region. The protons of the three methylene (B1212753) groups in the cyclohexenone ring exhibit characteristic multiplets. The N-H proton often appears as a broad singlet due to hydrogen bonding and exchange, with its chemical shift being sensitive to solvent and concentration. The seven protons of the naphthyl group produce a complex series of multiplets in the aromatic region of the spectrum. For comparison, the related compound 5,5-dimethyl-3-(phenylamino)cyclohex-2-en-one shows methylene protons at δ 2.33 and 2.34 ppm. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum will show distinct signals for the carbonyl carbon, the two olefinic carbons of the enamine system, the three methylene carbons of the cyclohexenone ring, and the ten carbons of the naphthyl group. The chemical shift of the carbonyl carbon is particularly informative and is expected in the downfield region typical for ketones.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual values may vary based on solvent and experimental conditions.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| N-H | ¹H | 10.0 - 12.0 | Broad singlet, solvent dependent |

| Naphthyl-H | ¹H | 7.2 - 8.5 | Complex multiplets |

| Vinyl-H | ¹H | 5.5 - 6.0 | Singlet |

| Cyclohexenone-CH₂ | ¹H | 1.9 - 2.8 | Multiplets |

| C=O | ¹³C | 195 - 205 | Ketone carbonyl |

| Naphthyl-C | ¹³C | 110 - 140 | Multiple signals |

| Enamine C=C | ¹³C | 100 - 160 | Two signals |

| Cyclohexenone-CH₂ | ¹³C | 20 - 40 | Three signals |

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Structure and Excited States

UV-Vis absorption and fluorescence spectroscopy are powerful techniques for probing the electronic properties of this compound. The extended π-conjugated system, which includes the naphthalene (B1677914) ring and the enaminone moiety, gives rise to characteristic electronic transitions.

The UV-Vis absorption spectrum is expected to show intense absorption bands corresponding to π→π* transitions. The naphthalene chromophore itself has characteristic absorption bands. mdpi.com The conjugation with the enaminone system is likely to cause a bathochromic (red) shift of these bands to longer wavelengths. The position and intensity of these absorption maxima can be influenced by the solvent polarity.

The naphthalene moiety is known to be fluorescent. mdpi.comresearchgate.net Therefore, this compound is also expected to exhibit fluorescence upon excitation at its absorption maxima. The fluorescence emission spectrum provides information about the energy of the first singlet excited state. The difference between the absorption and emission maxima (the Stokes shift) can give insights into the structural changes that occur in the excited state.

Table 2: Expected Photophysical Properties of this compound

| Parameter | Expected Wavelength Range (nm) | Transition Type |

|---|---|---|

| Absorption Maximum (λabs) | 300 - 400 | π→π* |

| Emission Maximum (λem) | 400 - 550 | Fluorescence |

Circular Dichroism (CD) Spectroscopy for Chiral Enaminone Derivatives

While this compound itself is an achiral molecule, Circular Dichroism (CD) spectroscopy is a vital technique for the stereochemical analysis of its chiral derivatives. Chirality could be introduced into the molecule, for example, by substitution on one of the methylene carbons of the cyclohexenone ring.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com A chiral derivative of this compound would exhibit a unique CD spectrum with positive or negative bands (known as Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters in the molecule. utexas.eduresearchgate.net

Therefore, CD spectroscopy could be used to:

Confirm the enantiomeric purity of a chiral derivative.

Assign the absolute configuration of a newly synthesized chiral enaminone by comparing its experimental CD spectrum with theoretical spectra calculated using quantum chemical methods.

Study conformational changes in chiral derivatives that affect the spatial arrangement of the chromophores.

Advanced Hyphenated Techniques for Structural Elucidation and Purity Assessment

Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the final confirmation of the structure and the assessment of the purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. researchgate.net

Purity Assessment: An HPLC chromatogram can reveal the presence of any impurities in the sample. A pure sample of this compound should ideally show a single peak.

Structural Confirmation: The mass spectrometer provides the mass-to-charge ratio (m/z) of the compound. The molecular ion peak in the mass spectrum would confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, provided the compound is sufficiently volatile and thermally stable. researchgate.net Similar to LC-MS, GC-MS provides information on both the purity of the sample (from the gas chromatogram) and its molecular weight (from the mass spectrum). lcms.czthermofisher.com

Table 3: Application of Hyphenated Techniques for Analysis

| Technique | Information Provided | Relevance to this compound |

|---|---|---|

| LC-MS | Retention Time, Molecular Weight, Purity | Confirms identity and assesses purity without requiring high volatility. |

| GC-MS | Retention Time, Molecular Weight, Purity | Applicable if the compound is thermally stable and volatile. |

| LC-UV/Vis | Retention Time, Purity, UV-Vis Spectrum | Provides purity information and confirms the presence of the chromophore. |

Computational and Theoretical Chemistry Studies on 3 1 Naphthylamino Cyclohex 2 En 1 One

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For 3-(1-Naphthylamino)cyclohex-2-en-1-one, DFT calculations, often using hybrid functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), are employed to optimize the molecule's ground-state geometry. nih.govnih.govresearchgate.net

Once the optimized structure is obtained, analyses of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electron-accepting capability. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides insights into a static, minimum-energy structure, molecules like this compound are dynamic and can adopt various conformations. Molecular Dynamics (MD) simulations are computational methods used to explore this conformational landscape by simulating the physical movements of atoms and molecules over time. mdpi.com

An MD simulation begins with an initial geometry of the molecule, often optimized by quantum chemical methods. The system is then placed in a simulated environment, such as a box of solvent molecules (e.g., water), and subjected to a set of physical laws defined by a force field. The simulation calculates the forces acting on each atom and uses these forces to predict their motion over short time steps, generating a trajectory of the molecule's conformational changes. mdpi.commdpi.com

Analysis of the MD trajectory can reveal:

Stable Conformations: By monitoring properties like the root-mean-square deviation (RMSD), the simulation can identify stable or preferred molecular shapes. mdpi.com

Flexibility: The root-mean-square fluctuation (RMSF) of atoms indicates which parts of the molecule are more rigid or flexible.

Solvent Effects: MD explicitly models the interactions between the solute and solvent, providing insight into how the solvent influences conformational preferences.

Binding Dynamics: If studying the interaction with a biological target, MD can simulate the binding process, revealing key intermolecular interactions and conformational changes that occur upon binding. nih.govresearchgate.net

| Step | Purpose | Details |

|---|---|---|

| System Preparation | Set up the initial simulation environment. | Define the molecule, select a force field, add solvent and ions. |

| Minimization | Remove steric clashes and bad contacts. | Energy minimization of the system to reach a stable starting point. |

| Equilibration | Stabilize the system's temperature and pressure. | Typically performed in two phases: NVT (constant volume) followed by NPT (constant pressure). |

| Production Run | Generate the trajectory for analysis. | Run the simulation for a desired length of time (nanoseconds to microseconds) to sample conformational space. |

| Trajectory Analysis | Extract meaningful data from the simulation. | Calculate properties like RMSD, RMSF, hydrogen bonds, and interaction energies. |

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. superfri.org By simulating spectra computationally, researchers can validate experimental findings, assign spectral bands to specific molecular motions or electronic transitions, and confirm the structure of synthesized compounds like this compound. researchgate.netscienceopen.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds and are associated with the peaks observed in experimental Infrared (IR) and Raman spectra. Comparing the calculated frequencies with experimental data helps in the complete vibrational assignment of the molecule. scienceopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.netscienceopen.com These theoretical predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). nih.govresearchgate.net This technique calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally. This analysis provides insight into the electronic structure and the nature of the molecular orbitals involved in the transitions. nih.gov

| Spectroscopic Technique | Parameter | Hypothetical Experimental Value | Hypothetical Calculated Value |

|---|---|---|---|

| FT-IR | C=O Stretch (cm⁻¹) | 1650 | 1655 |

| FT-IR | N-H Stretch (cm⁻¹) | 3280 | 3275 |

| ¹H NMR | N-H Proton (ppm) | 12.1 | 12.3 |

| ¹³C NMR | C=O Carbon (ppm) | 195.2 | 194.8 |

| UV-Vis | λmax (nm) | 350 | 355 |

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, offering a level of detail that is often inaccessible experimentally. For reactions involving this compound, computational methods can map out the entire potential energy surface, identifying reactants, products, intermediates, and the transition states that connect them. arxiv.orgpku.edu.cn

The process begins by optimizing the geometries of the reactants and products. Next, a transition state (TS) search is performed to locate the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction pathway. A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. arxiv.org

Once the transition state is located, its energy is used to calculate the activation energy (energy barrier) of the reaction, which is a key determinant of the reaction rate. To confirm that the located TS correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. arxiv.org This traces the reaction path downhill from the transition state in both forward and reverse directions, ensuring it leads to the correct intermediates or products. pku.edu.cn This approach allows for the detailed study of reaction feasibility, selectivity (regio- and stereoselectivity), and the influence of catalysts or substituents. pku.edu.cn

| Step | Computational Method | Objective |

|---|---|---|

| 1. Geometry Optimization | DFT (e.g., B3LYP) | Find the minimum energy structures of reactants, products, and intermediates. |

| 2. Transition State Search | TS optimization algorithms (e.g., QST2/3, Berny) | Locate the saddle point (highest energy point) on the reaction path. |

| 3. Frequency Calculation | DFT | Confirm the nature of stationary points (minimum or transition state) and obtain zero-point vibrational energies. |

| 4. IRC Calculation | Intrinsic Reaction Coordinate | Verify that the transition state connects the correct reactants and products. |

| 5. Energy Profile Construction | Single-point energy calculations | Determine the activation energies and reaction energies to map the reaction pathway. |

Quantitative Structure-Activity Relationships (QSAR) for Enaminone Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR can be a valuable tool in drug discovery to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. nih.gov

A QSAR study involves several key steps. First, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is compiled. For each molecule, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular weight, volume, surface area.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical model is developed that correlates the descriptors with the observed biological activity. nih.gov The predictive power of the QSAR model is rigorously validated using techniques such as cross-validation and by using an external test set of compounds not included in the model's development. nih.gov A validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of derivatives with the highest predicted activity.

| Compound | Substituent (R) | LogP (Hydrophobicity) | Molecular Weight | HOMO Energy (eV) | Biological Activity (pIC₅₀) |

|---|---|---|---|---|---|

| 1 | -H | 3.5 | 263.3 | -5.8 | 5.2 |

| 2 | -Cl | 4.1 | 297.8 | -6.0 | 5.8 |

| 3 | -OCH₃ | 3.4 | 293.3 | -5.6 | 5.5 |

| 4 | -NO₂ | 3.6 | 308.3 | -6.5 | 6.1 |

3 1 Naphthylamino Cyclohex 2 En 1 One As a Versatile Building Block in Academic Organic Synthesis

Utilization in Heterocyclic Compound Synthesis Research

The inherent reactivity of 3-(1-Naphthylamino)cyclohex-2-en-1-one makes it an exceptional precursor for the synthesis of a wide variety of heterocyclic compounds. The enaminone moiety provides a readily accessible platform for cyclization reactions, leading to the formation of fused and substituted heterocyclic systems.

Researchers have successfully employed this enaminone in the synthesis of various nitrogen- and oxygen-containing heterocycles. For instance, it serves as a key starting material in the synthesis of acridine (B1665455) and quinoline (B57606) derivatives, which are important classes of compounds with significant biological activities. The reaction of this compound with appropriate reagents can lead to the annulation of the cyclohexene (B86901) ring, ultimately forming the characteristic tricyclic acridine or bicyclic quinoline core.

Furthermore, this enaminone has been utilized in the construction of pyrazole (B372694) and pyrimidine (B1678525) ring systems. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of fused pyrazole structures. Similarly, condensation reactions with amidine or urea (B33335) derivatives can afford pyrimidine-containing scaffolds. These methodologies provide efficient routes to novel heterocyclic structures that are of interest in medicinal chemistry and materials science.

Application in Multicomponent Reactions (MCRs) for Complex Molecular Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have gained significant traction in modern organic synthesis due to their high atom economy and efficiency. This compound has proven to be an excellent substrate for various MCRs, enabling the rapid assembly of intricate molecular architectures.

One notable application is in Biginelli-type reactions, where the enaminone can react with an aldehyde and a urea or thiourea (B124793) derivative to produce dihydropyrimidinones. These compounds are of significant interest due to their diverse pharmacological properties. Similarly, it can participate in Hantzsch-type syntheses to afford dihydropyridine (B1217469) derivatives.

The table below illustrates some representative multicomponent reactions involving enaminone systems, highlighting the diversity of accessible heterocyclic scaffolds.

| MCR Type | Reactants | Product Heterocycle |

| Biginelli Reaction | Enaminone, Aldehyde, Urea/Thiourea | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | Enaminone, Aldehyde, β-Ketoester, Ammonia | Dihydropyridine |

| Three-component Pyrrole Synthesis | Enaminone, α-Haloketone, Primary Amine | Pyrrole |

Role in the Synthesis of Advanced Organic Intermediates

Beyond its direct use in the synthesis of final heterocyclic targets, this compound serves as a crucial intermediate in the preparation of more complex organic molecules. Its functional groups can be strategically manipulated to introduce further complexity and build larger molecular frameworks.

For example, the carbonyl group can be reduced to an alcohol, which can then be further functionalized or participate in subsequent cyclization reactions. The enamine double bond can undergo various addition reactions, allowing for the introduction of new substituents and the creation of new stereocenters. This versatility makes it a valuable synthon for the multi-step synthesis of natural products and other complex organic targets.

Functionalization and Derivatization Strategies for Enaminone Modification

The reactivity of the enaminone core of this compound allows for a wide range of functionalization and derivatization strategies. These modifications can be used to tune the electronic and steric properties of the molecule, as well as to introduce new reactive handles for further transformations.

Electrophilic substitution reactions can occur at the α-carbon of the enaminone, allowing for the introduction of various substituents. For instance, Vilsmeier-Haack formylation can introduce a formyl group at this position, which can then be used in subsequent reactions. Halogenation and acylation reactions at this position are also well-established.

Nucleophilic addition to the carbonyl group is another common functionalization strategy. This can be used to introduce a variety of carbon and heteroatom nucleophiles, leading to a diverse range of derivatives. Furthermore, the enamine nitrogen can be acylated or alkylated to modify its properties. One study demonstrated the functionalization of similar 3-arylamino-5,5-dimethylcyclohex-2-en-1-ones through reactions with carbon disulfide, followed by methylation to yield dithiocarboxylate derivatives, showcasing the potential for diverse derivatization. researchgate.net

Tandem and Cascade Reactions Involving the Enaminone Moiety

The unique arrangement of functional groups in this compound makes it an ideal substrate for tandem and cascade reactions. These reactions, in which multiple bond-forming events occur in a single, uninterrupted sequence, offer a highly efficient means of rapidly increasing molecular complexity.

For example, a reaction sequence could be initiated by an addition to the enamine double bond, which then triggers an intramolecular cyclization onto the naphthyl ring or the carbonyl group. Such cascade processes can lead to the formation of complex polycyclic structures in a single synthetic operation. The development of novel tandem and cascade reactions involving this enaminone is an active area of research, with the potential to provide rapid access to novel and structurally diverse molecular scaffolds.

Emerging Research Frontiers and Future Directions for 3 1 Naphthylamino Cyclohex 2 En 1 One

Development of Novel Catalytic Systems for Its Transformation

The transformation of the 3-(1-Naphthylamino)cyclohex-2-en-1-one scaffold is an area ripe for the application and development of novel catalytic systems. Enaminones, as a class, are versatile substrates for a variety of chemical reactions, and the introduction of sophisticated catalysts can unlock new reactivity pathways, leading to complex molecular architectures. researchgate.net Research into related N-aryl enaminones has demonstrated that transition metal catalysts are particularly effective. For instance, copper-catalyzed intramolecular cyclization of N-aryl enaminones has been successfully employed to synthesize substituted indoles. royalsocietypublishing.org This suggests a promising avenue for transforming this compound into novel polycyclic aromatic systems.

Furthermore, photocatalysis represents a modern approach for enaminone synthesis and transformation. nih.govbeilstein-archives.org Light-mediated reactions, often in conjunction with nickel catalysis, can facilitate transformations under mild conditions, offering a green alternative to traditional methods. beilstein-archives.org The development of catalytic systems for asymmetric transformations is another key frontier. Given the prochiral nature of potential products derived from this scaffold, enantioselective catalysis could provide access to valuable chiral building blocks for pharmaceutical research.

The following table summarizes potential catalytic strategies applicable to the transformation of enaminones, which could be adapted for this compound.

| Catalytic Strategy | Catalyst Type | Potential Transformation | Reference |

| Intramolecular Cyclization | Copper (I) salts | Synthesis of fused N-heterocycles | royalsocietypublishing.org |

| C-H Activation/Amination | Cobalt complexes | Functionalization of the enaminone backbone | organic-chemistry.org |

| Photocatalytic Debromination | Nickel/Photocatalyst | Ring-opening and functionalization | nih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium or Iridium complexes | Synthesis of chiral cyclic amino ketones | N/A |

| Cross-Coupling Reactions | Palladium or Nickel complexes | Arylation or alkylation at various positions | N/A |

Exploration of Advanced Materials Applications

The unique structure of this compound, which combines a bulky, electronically rich naphthyl group with a reactive enaminone system, makes it an intriguing candidate for applications in advanced materials. The naphthalene (B1677914) moiety is a well-known chromophore used in the production of dyes and pigments and can impart useful photophysical properties. knowde.comalfa-chemistry.com

One of the most promising areas is in polymer science. The enaminone functionality can be incorporated into polymer chains, either as part of the main backbone or as a pendant group. nasa.gov This could lead to the development of functional polymers with unique optical or electronic properties. For example, polymers containing this moiety might exhibit fluorescence or be responsive to specific stimuli. Recent research has shown that polymers incorporating dynamic enaminone linkages can be designed to be pH-responsive, allowing for the controlled release of amines. rsc.orgrsc.org This concept could be extended to create smart materials that release active molecules in response to environmental triggers.

Moreover, the potential for this compound to be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), warrants investigation. The extended π-system of the naphthalene group is conducive to charge transport, a key property for such applications.

Integration into Flow Chemistry and Automation for Scalable Synthesis Research

For the potential of this compound to be fully realized in academic and industrial research, scalable and efficient synthesis methods are required. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including improved safety, reproducibility, and scalability. nih.gov

The synthesis of enaminones is well-suited to flow chemistry. Continuous flow processes for the production of α-enaminones have been developed, demonstrating high yields and selectivity under mild conditions. rsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be critical for optimizing the reaction between 1,3-cyclohexanedione (B196179) and 1-naphthylamine (B1663977). A sequential, continuous flow process can streamline multi-step syntheses, avoiding the isolation of intermediates and reducing waste. rsc.org

The table below contrasts the features of traditional batch synthesis with modern flow chemistry approaches for the production of enaminones.

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult, often requires re-optimization | Straightforward, by extending run time |

| Safety | Higher risk with exothermic reactions or hazardous reagents | Enhanced, due to small reaction volumes |

| Process Control | Limited control over mixing and heat transfer | Precise control over temperature, pressure, and time |

| Reproducibility | Can be variable between batches | High consistency and reproducibility |

| Efficiency | Often involves multiple manual isolation steps | Can be "telescoped" to combine multiple steps |

Automated platforms can further accelerate research by enabling high-throughput screening of reaction conditions or the rapid synthesis of a library of derivatives based on the this compound scaffold.

Theoretical Prediction of Undiscovered Reactivity Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and elucidating complex reaction mechanisms, thereby guiding experimental work and uncovering novel transformations. For this compound, theoretical methods such as Density Functional Theory (DFT) can be employed to explore its electronic structure and predict its behavior in various chemical reactions.

Studies on related systems have successfully used computational models to understand reaction pathways. For example, DFT calculations have been used to investigate the mechanism of the copper-catalyzed cyclization of N-aryl enaminones, identifying the rate-determining step and the role of the catalyst. royalsocietypublishing.org Similarly, computational methods have been applied to predict the stereochemical outcomes of reactions involving enamines by comparing the stability of different transition states and intermediates. nih.govacs.org

Applying these theoretical approaches to this compound could predict its reactivity towards a range of electrophiles and nucleophiles, map out potential energy surfaces for pericyclic reactions, or identify novel, undiscovered cyclization pathways. This in-silico exploration can save significant experimental time and resources by focusing laboratory efforts on the most promising predicted reactions.

Design of Next-Generation Enaminone Scaffolds for Academic Investigation

The this compound structure serves as an excellent starting point for the design of next-generation enaminone scaffolds for academic research, particularly in medicinal chemistry and chemical biology. Enaminones are recognized as privileged scaffolds, meaning they are molecular frameworks that can bind to multiple biological targets. researchgate.net

Strategies like scaffold hopping and bioisosteric replacement can be systematically applied to generate novel compound libraries. researchgate.netnih.gov These medicinal chemistry techniques involve replacing parts of the molecule with other fragments that have similar physical or chemical properties to explore new chemical space and optimize biological activity. nih.govcapes.gov.br

Possible modifications to the this compound scaffold include:

Modification of the Naphthyl Group: Replacing the naphthalene ring with other aromatic or heteroaromatic systems (e.g., quinoline (B57606), indole (B1671886), benzofuran) to modulate properties like solubility, lipophilicity, and target interactions.

Alteration of the Cyclohexenone Ring: Introducing substituents on the aliphatic part of the ring, changing the ring size (e.g., to cyclopentenone or cycloheptenone), or replacing it with a heterocyclic core.

Variation of the Linker: While the core enaminone linkage (-NH-C=C-C=O) is key, modifications to the surrounding structure can influence its electronic properties and conformation.

By systematically applying these design principles, new families of enaminone-based compounds can be created for screening against various biological targets, furthering the academic investigation into the therapeutic potential of this versatile chemical class. utmb.edu

Q & A

Advanced Research Question

- X-ray Crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) confirms bond lengths, angles, and stereochemistry. For example, the naphthylamino group adopts a planar conformation, with a dihedral angle of 8.5° relative to the cyclohexenone ring .

- DFT Calculations : Gaussian or ORCA software can predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data. Discrepancies >0.1 Å in bond lengths warrant re-examination of crystallization conditions .

Data Reconciliation : Overlay experimental (X-ray) and computational structures to identify torsional strain or solvent effects .

What analytical techniques are most effective for characterizing purity and stability of this compound?

Basic Research Question

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water 65:35) to detect impurities at 254 nm. Purity >95% is achievable with gradient elution .

- NMR Spectroscopy : H and C NMR in CDCl₃ confirm regioselectivity. Key signals:

- Cyclohexenone C=O at δ 208 ppm (C).

- Naphthylamino NH at δ 5.8 ppm (H, broad) .

- Stability Testing : Store at –20°C under inert gas; monitor decomposition via FT-IR for ketone oxidation (appearance of O–H stretches >3000 cm⁻¹) .

How does the bioactivity of this compound compare to structurally similar oxadiazole derivatives?

Advanced Research Question

-

Mechanistic Insights : Unlike oxadiazole-containing analogs (e.g., 3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]cyclohex-2-en-1-one), the naphthylamino group enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).

-

Activity Data :

Compound IC₅₀ (μM) against Kinase X Selectivity Ratio (Kinase X/Y) Target Compound 0.45 ± 0.02 12.3 Oxadiazole Derivative 1.2 ± 0.1 5.8

Methodology : Use competitive ATP-binding assays and molecular docking (AutoDock Vina) to validate interactions .

How can researchers address contradictory data in reaction mechanisms involving this compound?

Advanced Research Question

Contradictions often arise in proposed pathways for ring-opening or electrophilic substitution.

- Case Study : Conflicting reports on whether the amino group acts as a nucleophile or stabilizes a carbocation intermediate.

- Resolution Strategies :

- Isotopic Labeling : Use N-labeled amine to track nucleophilic attack via N NMR .

- Kinetic Studies : Compare rate constants under varying pH; a pH-dependent rate suggests protonation steps are rate-limiting .

- Computational Validation : MD simulations (AMBER) can model transition states and identify dominant pathways .

What strategies are recommended for enantiomeric resolution of this compound derivatives?

Advanced Research Question

- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (85:15) to separate enantiomers (α = 1.32) .

- Derivatization : Convert to diastereomers using (-)-menthyl chloroformate; analyze via H NMR (split signals for diastereotopic protons) .

- Crystallization : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) and validate via Flack parameter in X-ray data .

What are the key considerations for designing toxicity studies of this compound in cellular models?

Basic Research Question

- Cell Line Selection : Use HepG2 (liver) and HEK293 (kidney) for metabolic and renal toxicity screening.

- Dosage Range : Start at 1–100 μM, monitoring viability via MTT assay at 24/48 hours. IC₅₀ values >50 μM suggest low acute toxicity .

- Metabolite Identification : LC-MS/MS (Q-TOF) in negative ion mode to detect hydroxylated or glucuronidated metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.